tert-butyl N,N-dimethylcarbamate physical and chemical properties
tert-butyl N,N-dimethylcarbamate physical and chemical properties
An In-depth Technical Guide to tert-butyl N,N-dimethylcarbamate
Abstract
tert-Butyl N,N-dimethylcarbamate is a versatile organic compound with significant applications in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, combining the sterically hindering tert-butyl group with a dimethylamino moiety, impart specific reactivity and physical properties that make it a valuable intermediate. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols, intended for researchers, chemists, and professionals in drug development.
Chemical Identity and Structure
tert-Butyl N,N-dimethylcarbamate is a carbamate ester. The carbamate functional group is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. In this specific molecule, the oxygen is attached to a bulky tert-butyl group, and the nitrogen is substituted with two methyl groups.
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IUPAC Name: tert-butyl N,N-dimethylcarbamate[1]
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CAS Number: 7541-17-5[2]
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Synonyms: tert-butyl dimethylcarbamate, N-Boc-dimethylamine[1]
The structure of the molecule is fundamental to its chemical behavior. The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity in synthetic transformations.
Caption: 2D Structure of tert-butyl N,N-dimethylcarbamate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in various chemical processes. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 145.20 g/mol | [1][2] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid | |
| Boiling Point | Predicted: ~170-180 °C (related structures) | [3] |
| Density | Predicted: ~0.94 g/cm³ (related structures) | [3] |
| Solubility | Soluble in organic solvents like DCM and Methanol. | [3] |
| XLogP3 | 1.1 | [4] |
Spectroscopic Profile
Spectroscopic data is indispensable for the structural elucidation and purity assessment of organic compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two main signals: a singlet for the nine equivalent protons of the tert-butyl group and another singlet for the six equivalent protons of the two N-methyl groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon, and the N-methyl carbons.
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the carbamate group, typically found in the region of 1700-1680 cm⁻¹. C-N and C-O stretching vibrations will also be present.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group to give a stable cation.
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate. However, for N,N-disubstituted carbamates like this one, a prevalent route involves the reaction of an amine with a chloroformate or, more commonly, with di-tert-butyl dicarbonate in the presence of a base.
A general synthetic approach involves the reaction of dimethylamine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure for introducing the Boc protecting group onto secondary amines.
Caption: General workflow for the synthesis of tert-butyl N,N-dimethylcarbamate.
Reactivity
The reactivity of tert-butyl N,N-dimethylcarbamate is governed by the carbamate functionality.
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Stability: The carbamate group is generally stable under neutral and basic conditions.
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Acid-catalyzed Cleavage: A key feature of the tert-butoxycarbonyl (Boc) group, which is structurally related, is its lability under acidic conditions. Strong acids can protonate the carbonyl oxygen, leading to the cleavage of the tert-butyl group as isobutylene and carbon dioxide, regenerating the amine. This property is fundamental to its use as a protecting group in peptide synthesis and other areas of organic chemistry.[5][6]
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Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, although this is less common compared to acid-mediated cleavage.
Applications in Organic Synthesis and Drug Development
The primary utility of carbamates, particularly those with the tert-butyl group, is in the protection of amine functionalities. While tert-butyl N,N-dimethylcarbamate itself is a stable molecule, its structural motif is found in more complex molecules where the N-Boc group serves to mask the reactivity of a primary or secondary amine during a multi-step synthesis.
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Protecting Group Chemistry: The Boc group is a cornerstone of modern organic synthesis, especially in the construction of complex molecules like pharmaceuticals.[6] It allows chemists to selectively modify other parts of a molecule without affecting the amine group.
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Intermediate in Pharmaceutical Synthesis: Carbamate-containing structures are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related carbamate structures are key intermediates in the synthesis of kinase inhibitors used in oncology.[3][7][8]
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Surfactant Properties: Some sources suggest that it may have applications as a surfactant.[2]
Experimental Protocol: Synthesis of a Boc-Protected Amine
This protocol describes a general method for the N-Boc protection of a secondary amine, analogous to the synthesis of the title compound.
Objective: To synthesize a tert-butyl carbamate from a secondary amine using di-tert-butyl dicarbonate.
Materials:
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Secondary amine (e.g., dimethylamine) (1.0 mmol)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol)
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Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
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Triethylamine (optional, as a base)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM). If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
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Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (1.0 mmol) portion-wise at room temperature. The reaction is often mildly exothermic.[9]
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.[3][9]
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Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any unreacted acidic or basic species.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification (if necessary): In most cases, the resulting Boc-protected amine is of high purity.[3][9] If further purification is required, silica gel column chromatography can be performed.[3]
Caption: Step-by-step workflow for the Boc-protection of an amine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl N,N-dimethylcarbamate and related compounds.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10][11]
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][11] Avoid formation of dust and aerosols if the compound is a solid.[10]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
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Toxicity: While specific toxicity data for tert-butyl N,N-dimethylcarbamate is limited, related carbamates can be harmful if swallowed or in contact with skin.[13] Therefore, it should be handled with care.
Conclusion
tert-Butyl N,N-dimethylcarbamate is a compound whose structural elements are of great importance in the field of organic synthesis. Its physicochemical properties are dictated by the interplay between the bulky, non-polar tert-butyl group and the polar carbamate moiety. While it serves as a stable molecule, the chemical principles of its formation and reactivity—particularly the acid-lability of the Boc group—are fundamental concepts for researchers and scientists in drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.
References
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ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
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Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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